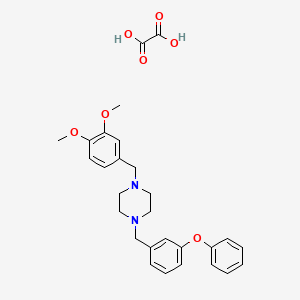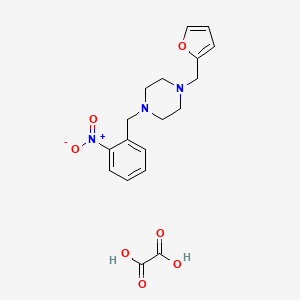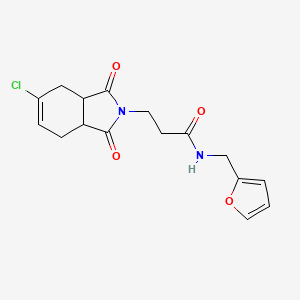
1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine, also known as CNB-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine is not fully understood. However, it is believed that 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine exerts its neuroprotective effects by modulating the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, the Nrf2/ARE pathway, and the NF-κB pathway. These pathways are involved in regulating cellular processes such as oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine. These effects include the upregulation of antioxidant enzymes such as superoxide dismutase and catalase, the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, and the prevention of neuronal apoptosis. Additionally, 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine has been shown to improve cognitive function and reduce brain damage in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine is its neuroprotective properties, which make it a promising candidate for the development of novel therapeutics for neurological disorders. Additionally, the synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine is its low solubility in aqueous solutions, which may affect its bioavailability and limit its clinical applications.
Orientations Futures
Several future directions for the research on 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine can be identified. These include:
1. Further studies on the mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine to better understand its neuroprotective effects.
2. Investigation of the pharmacokinetics and pharmacodynamics of 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine to determine its optimal dosage and administration route.
3. Development of novel formulations of 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine to improve its solubility and bioavailability.
4. Evaluation of the safety and efficacy of 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine in clinical trials for the treatment of neurological disorders.
5. Investigation of the potential applications of 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine in other disease areas, such as cancer and cardiovascular diseases.
In conclusion, 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine is a promising compound that has shown potential for the development of novel therapeutics for neurological disorders. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine has been studied extensively for its potential therapeutic applications in various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. Several preclinical studies have demonstrated that 1-(3-cyclohexen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine can protect neurons from oxidative stress, inflammation, and apoptosis, which are the major mechanisms underlying these disorders.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-21(23)18-9-5-4-8-17(18)15-20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-2,4-5,8-9,16H,3,6-7,10-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFCCOZVDRIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-en-1-ylmethyl)-4-(2-nitrobenzyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-2-(4-methylphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3940906.png)



![1-(4-methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940941.png)
![1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3940953.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3940959.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3940966.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate](/img/structure/B3940980.png)
![1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3940984.png)



![4-[4-(acetyloxy)phenyl]-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3941005.png)